3-Methylimidazo[1,5-a]pyridine-1-carbonitrile

CNS drug design Lipophilicity optimization Physicochemical profiling

3-Methylimidazo[1,5-a]pyridine-1-carbonitrile (CAS 1018296-09-7) is a bicyclic nitrogen-containing heterocycle belonging to the imidazo[1,5-a]pyridine family, a class recognized as a privileged scaffold in medicinal chemistry. It has the molecular formula C₉H₇N₃ and a molecular weight of 157.17 g/mol.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 1018296-09-7
Cat. No. B1414850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazo[1,5-a]pyridine-1-carbonitrile
CAS1018296-09-7
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=NC(=C2N1C=CC=C2)C#N
InChIInChI=1S/C9H7N3/c1-7-11-8(6-10)9-4-2-3-5-12(7)9/h2-5H,1H3
InChIKeyOITQFZCEFZAPCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylimidazo[1,5-a]pyridine-1-carbonitrile (CAS 1018296-09-7): Core Scaffold Identity and Procurement Context


3-Methylimidazo[1,5-a]pyridine-1-carbonitrile (CAS 1018296-09-7) is a bicyclic nitrogen-containing heterocycle belonging to the imidazo[1,5-a]pyridine family, a class recognized as a privileged scaffold in medicinal chemistry [1]. It has the molecular formula C₉H₇N₃ and a molecular weight of 157.17 g/mol [2]. The compound contains a nitrile substituent at the 1-position and a methyl group at the 3-position of the fused ring system. It is commercially available from multiple suppliers at purities typically ranging from 95% to 98% and serves primarily as a versatile building block for pharmaceutical research and chemical biology probe development . In the broader context of its structural class, imidazo[1,5-a]pyridine derivatives have attracted significant attention for their diverse biological activities, including kinase inhibition, and their luminescent properties for imaging applications [1].

Why 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile Cannot Be Replaced by Simpler Imidazopyridine Analogs


The imidazo[1,5-a]pyridine scaffold presents several distinct substitution points that profoundly influence physicochemical properties, synthetic tractability, and biological target engagement. Compounds within this class cannot be freely interchanged because even minor structural modifications—such as the presence, position, or identity of substituents—lead to measurable differences in lipophilicity, hydrogen-bonding capacity, electronic character, and steric profile [1][2]. Specifically, 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile combines a lipophilic methyl group (absent in the unsubstituted core) and a polar nitrile moiety (absent in 3-methylimidazo[1,5-a]pyridine), thereby providing a distinctive physicochemical signature and orthogonal synthetic reactivity that is not simultaneously present in its closest commercially available analogs [3]. Direct quantitative evidence supporting these differentiation dimensions is presented in Section 3.

Quantitative Differentiation Evidence: 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile vs. Closest Structural Analogs


Lipophilicity Tuning: Balanced logP for Blood-Brain Barrier Permeability Potential vs. Non-Methylated and CF₃ Analogs

In CNS drug discovery, optimal brain penetration is associated with logP values in the range of 2–3 and TPSA below 70 Ų. 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile possesses a computed logP (XLogP3) of 2.3, positioning it favorably within this range. By comparison, the unsubstituted parent compound imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3) has a lower logP of 1.9, which is below the typical CNS goldilocks zone, while the 3-(trifluoromethyl) analog (CAS 1785321-90-5) has a higher logP of 2.8, approaching the upper limit where non-specific binding and clearance risks increase [1][2][3].

CNS drug design Lipophilicity optimization Physicochemical profiling

Hydrogen Bond Acceptor Count: Preserved Nitrile HBA While Maintaining TPSA vs. Non-Nitrile Analog

The nitrile group at the 1-position serves as a potent hydrogen bond acceptor (HBA) for target protein engagement. 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile exhibits an HBA count of 2, corresponding to the nitrile nitrogen and the imidazo nitrogen, and a topological polar surface area (TPSA) of 41.1 Ų. In contrast, 3-methylimidazo[1,5-a]pyridine (CAS 6558-63-0), which lacks the nitrile substituent, has only one HBA and a significantly lower TPSA of 17.3 Ų. This difference directly impacts the compound's capacity for polar interactions with biological targets [1][2].

Medicinal chemistry Ligand efficiency Hydrogen bonding

Synthetic Handle Orthogonality: Nitrile as a Versatile Derivatization Point vs. C-H Only Analogs

The nitrile functional group in 3-methylimidazo[1,5-a]pyridine-1-carbonitrile provides a well-established synthetic entry point for diversification through hydrolysis to amide or carboxylic acid, reduction to aminomethyl, or [3+2] cycloaddition with azide to form tetrazole bioisosteres. The commercially available 3-methylimidazo[1,5-a]pyridine (CAS 6558-63-0) lacks this nitrile handle and instead contains only a hydrogen at the 1-position, requiring pre-functionalization via halogenation or metalation protocols before further derivatization can occur. This synthetically necessitates one additional step (typically bromination at position 1, e.g., CAS 61254-44-2) when starting from the non-nitrile analog, with the bromination step generally proceeding in 60–80% yield based on analogous imidazopyridine halogenation literature [1].

Synthetic chemistry Library synthesis Functional group interconversion

Regioisomeric Scaffold Differentiation: Imidazo[1,5-a] vs. Imidazo[1,2-a] Ring Fusion Impacts Electronic Properties

Imidazopyridines exist as regioisomeric families differentiated by the ring fusion pattern. 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile (imidazo[1,5-a] isomer) and 2-methylimidazo[1,2-a]pyridine-3-carbonitrile (CAS 19768-70-8, imidazo[1,2-a] isomer) share the same molecular formula (C₉H₇N₃) and molecular weight (157.17 g/mol) but differ in the arrangement of the bridgehead nitrogen. This structural variation results in different computed partial charge distributions: the 1,5-a isomer positions the nitrile on the imidazole ring adjacent to the bridgehead nitrogen, while the 1,2-a isomer places the nitrile on the imidazole carbon distal to the bridgehead. These distinct electronic environments can lead to differential reactivity in nucleophilic additions and cycloadditions at the nitrile carbon [1][2].

Heterocyclic chemistry Scaffold selection Electronic effects

Optimal Procurement Scenarios for 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile Based on Differentiation Evidence


CNS-Oriented Kinase Inhibitor Hit-to-Lead Programs

When a medicinal chemistry program targets kinases with a requirement for CNS penetration, 3-methylimidazo[1,5-a]pyridine-1-carbonitrile provides a logP of 2.3 and TPSA of 41.1 Ų, aligning favorably with CNS drug-like property guidelines. This is a differentiated profile compared to the unsubstituted analog (logP 1.9) and the CF₃ analog (logP 2.8), as demonstrated in Evidence Item 1 above [1]. Researchers prioritizing balanced physicochemical properties for brain exposure should select this compound over the non-methylated parent for early SAR exploration.

Nitrile-Directed Diversification for Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD) and library synthesis, the pre-installed nitrile at position 1 enables direct chemical elaboration without a prerequisite halogenation step, as described in Evidence Item 3. This one-step synthetic advantage over 3-methylimidazo[1,5-a]pyridine (CAS 6558-63-0) translates to faster library production and reduced resource expenditure [2]. The nitrile can be converted to amides, amines, tetrazoles, or amidines, all of which are privileged pharmacophoric motifs.

Regioisomerically-Controlled Scaffold-Hopping Initiatives

For scaffold-hopping campaigns exploring imidazopyridine chemical space, this compound's [1,5-a] ring fusion is mechanistically and electronically distinct from the [1,2-a] isomer (CAS 19768-70-8), as established in Evidence Item 4 [3]. Teams conducting systematic SAR investigations should procure the [1,5-a] isomer specifically rather than assuming interchangeability, particularly when hydrogen-bonding vectors and metabolic stability are being profiled against structure-matched targets.

Chemical Biology Probe Development Requiring Dual HBA Functionality

Chemical biology probes often require multiple hydrogen bond acceptor sites for target engagement while maintaining moderate lipophilicity to prevent non-specific binding. With 2 HBA groups and a logP of 2.3, this compound fills a property niche that neither 3-methylimidazo[1,5-a]pyridine (1 HBA only) nor the CF₃ analog (5 HBA, logP 2.8) can simultaneously satisfy, as supported by Evidence Items 1 and 2 [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.